![molecular formula C10H15NO B14332680 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 100465-38-1](/img/structure/B14332680.png)
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one: is a bicyclic compound with a unique structure that includes a tert-butyl group and a methyl group attached to a bicyclic azabicyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves cyclization reactions. One common method is the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex molecular architectures through further chemical transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a suitable candidate for investigating enzyme-substrate binding and catalysis .
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable building block for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The bicyclic structure allows for specific interactions with active sites, leading to modulation of enzymatic activity or receptor signaling pathways.
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness: 5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
100465-38-1 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-5-7-8(6)9(12)11(7)4/h5,7-8H,1-4H3 |
InChI Key |
ANYRZMSTHBJZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2C1C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
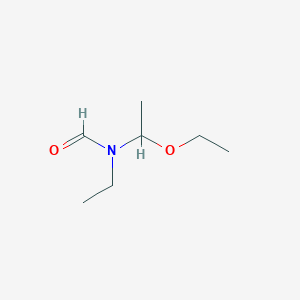
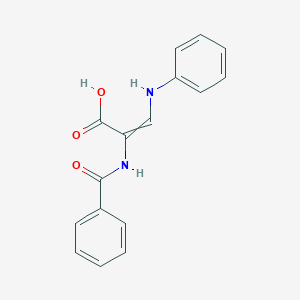
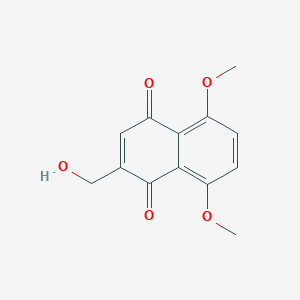
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
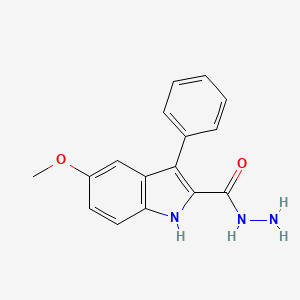
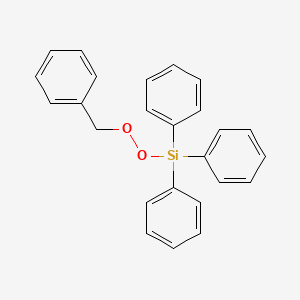
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
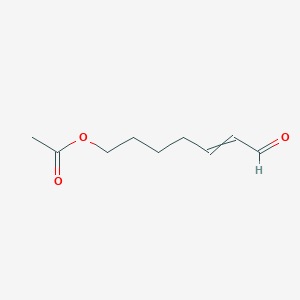
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
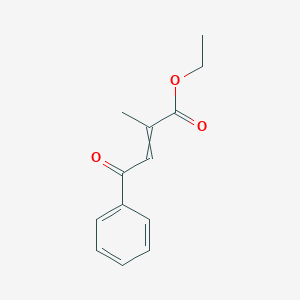
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
